![molecular formula C18H34N4O5S2 B14385646 6,14,17,22,25-Pentaoxa-1,3,9,11-tetraazabicyclo[9.8.8]heptacosane-2,10-dithione CAS No. 89863-10-5](/img/structure/B14385646.png)
6,14,17,22,25-Pentaoxa-1,3,9,11-tetraazabicyclo[9.8.8]heptacosane-2,10-dithione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,14,17,22,25-Pentaoxa-1,3,9,11-tetraazabicyclo[9.8.8]heptacosane-2,10-dithione is a complex organic compound known for its unique structure and diverse applications. This compound features a cage-like three-dimensional structure, which makes it a valuable ligand in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,14,17,22,25-Pentaoxa-1,3,9,11-tetraazabicyclo[9.8.8]heptacosane-2,10-dithione typically involves multi-step organic reactions. One common method includes the reaction of specific crown ethers with thiol-containing reagents under controlled conditions . The reaction conditions often require an inert atmosphere and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure consistency and purity. The process typically includes the use of high-purity reagents and solvents, along with stringent quality control measures to monitor the reaction progress and product quality .
Chemical Reactions Analysis
Types of Reactions
6,14,17,22,25-Pentaoxa-1,3,9,11-tetraazabicyclo[9.8.8]heptacosane-2,10-dithione undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions, where specific functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms .
Scientific Research Applications
6,14,17,22,25-Pentaoxa-1,3,9,11-tetraazabicyclo[9.8.8]heptacosane-2,10-dithione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6,14,17,22,25-Pentaoxa-1,3,9,11-tetraazabicyclo[9.8.8]heptacosane-2,10-dithione involves its ability to form stable complexes with metal ions. This compound acts as a chelating agent, binding to metal ions through its multiple oxygen and nitrogen atoms, thereby stabilizing the metal ion in solution . The molecular targets and pathways involved include various metal ions and their associated biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane: Known for its use in magnetic resonance imaging and as a sequestering agent for metal ions.
4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane: Used as a phase transfer catalyst and in the synthesis of alkalides and electrides.
2,2,17,17-Tetramethyl-3,6,9,13,16-pentaoxa-2,17-disilaoctadecane: Utilized in various organic synthesis applications.
Uniqueness
What sets 6,14,17,22,25-Pentaoxa-1,3,9,11-tetraazabicyclo[9.8.8]heptacosane-2,10-dithione apart is its unique combination of oxygen and nitrogen atoms within its cage-like structure, providing exceptional stability and versatility in forming complexes with a wide range of metal ions .
Properties
CAS No. |
89863-10-5 |
|---|---|
Molecular Formula |
C18H34N4O5S2 |
Molecular Weight |
450.6 g/mol |
IUPAC Name |
6,14,17,22,25-pentaoxa-1,3,9,11-tetrazabicyclo[9.8.8]heptacosane-2,10-dithione |
InChI |
InChI=1S/C18H34N4O5S2/c28-17-19-1-7-23-8-2-20-18(29)22-5-11-26-15-13-24-9-3-21(17)4-10-25-14-16-27-12-6-22/h1-16H2,(H,19,28)(H,20,29) |
InChI Key |
FELMAMQESKTIJE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCNC(=S)N2CCOCCOCCN(CCOCCOCC2)C(=S)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![O-{[1-(Triphenylmethyl)-1H-imidazol-4-yl]methyl}hydroxylamine](/img/structure/B14385579.png)
![6-({[1-(2-Hydroxyphenyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14385582.png)
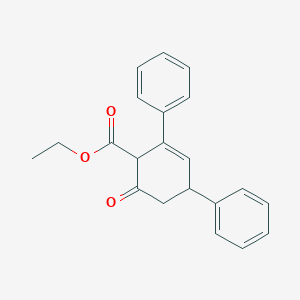
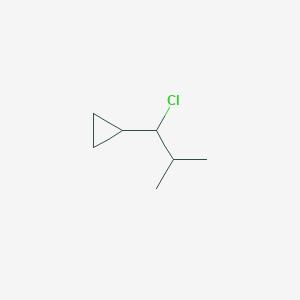
![3-{[3-(Morpholin-4-yl)propyl]amino}-1H-indazol-5-ol](/img/structure/B14385592.png)

![N-{3-[(2-Cyanoethyl)(propyl)amino]phenyl}acetamide](/img/structure/B14385601.png)
![2-(2-Methoxy-5-methylphenyl)pyrazolo[1,5-a]pyridine](/img/structure/B14385603.png)
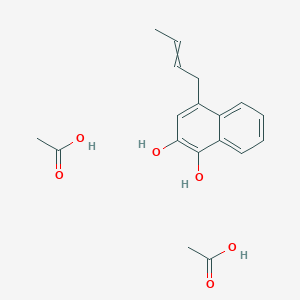
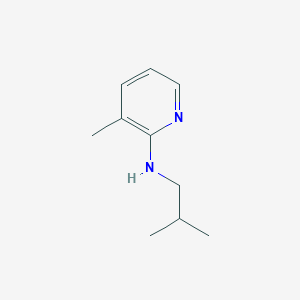
![5-[(2,4-Dinitrophenyl)sulfanyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B14385618.png)
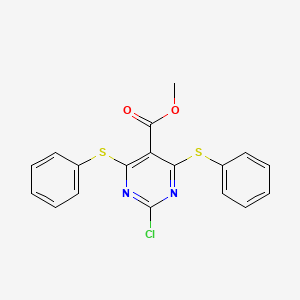
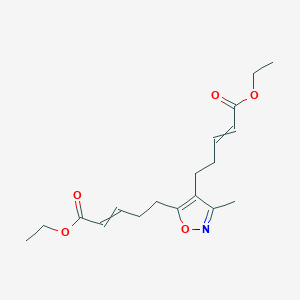
![5-[1-Hydroxy-1-(5-methylfuran-2-yl)ethyl]furan-2-carboxylic acid](/img/structure/B14385656.png)
